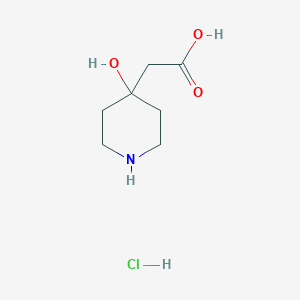

2-(4-Hydroxypiperidin-4-yl)acetic acid hydrochloride

Description

2-(4-Hydroxypiperidin-4-yl)acetic acid hydrochloride is a piperidine derivative featuring a hydroxyl group at the 4-position of the piperidine ring and an acetic acid moiety linked to the same carbon. The hydrochloride salt enhances its solubility and stability, making it valuable in pharmaceutical synthesis, particularly as an intermediate for bioactive molecules.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(4-hydroxypiperidin-4-yl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c9-6(10)5-7(11)1-3-8-4-2-7;/h8,11H,1-5H2,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOELGNOAYKTTRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(CC(=O)O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxypiperidin-4-yl)acetic acid hydrochloride typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the hydroxyl and acetic acid functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Reaction Types and Mechanisms

The chemical reactivity of 2-(4-Hydroxypiperidin-4-yl)acetic acid hydrochloride is governed by its functional groups, including the hydroxyl group, acetic acid moiety, and the piperidine ring. Key reaction pathways include oxidation, reduction, substitution, and condensation reactions.

Oxidation Reactions

The hydroxyl group (-OH) at the piperidine ring can undergo oxidation to form ketones or aldehydes. For example, potassium permanganate (KMnO₄) under acidic conditions can oxidize the hydroxyl group to a carbonyl group, yielding derivatives such as 2-(4-oxopiperidin-4-yl)acetic acid.

Reduction Reactions

The acetic acid moiety (-COOH) can be reduced to an alcohol (-CH₂OH) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction typically requires anhydrous conditions and generates 2-(4-hydroxypiperidin-4-yl)ethanol.

Substitution Reactions

The hydroxyl group and piperidine ring are susceptible to nucleophilic substitution. For instance, methanol or ethanol in the presence of bases like sodium hydroxide (NaOH) can replace the hydroxyl group, forming methoxy or ethoxy derivatives.

Condensation Reactions

The acetic acid group participates in condensation reactions, such as the formation of hydrazides or imines. For example, reaction with aromatic aldehydes under reflux in ethanol/acetic acid yields aryliden-hydrazides, as demonstrated in the synthesis of N'-benzylidene-2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetohydrazide (compound 3a ) .

Common Reagents and Conditions

The choice of reagents and reaction conditions critically influences product yield and selectivity:

| Reaction Type | Reagents | Conditions | Key Products |

|---|---|---|---|

| Oxidation | Potassium permanganate (KMnO₄) | Acidic medium, elevated temperatures | Ketones/aldehydes |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Anhydrous conditions, controlled heating | Alcohols |

| Substitution (Hydroxyl) | Methanol/ethanol, sodium hydroxide (NaOH) | Basic medium, reflux | Methoxy/ethoxy derivatives |

| Condensation (Hydrazide) | Aromatic aldehydes, ethanol/acetic acid | Reflux for 3 hours | Aryliden-hydrazides |

Oxidation Products

Oxidation of the hydroxyl group yields 2-(4-oxopiperidin-4-yl)acetic acid , which can undergo further derivatization. For example, subsequent reactions with hydrazine derivatives may form heterocycles.

Reduction Products

Reduction of the acetic acid group produces 2-(4-hydroxypiperidin-4-yl)ethanol , a primary alcohol with potential applications in medicinal chemistry.

Substitution Products

Substitution of the hydroxyl group with methoxy or ethoxy groups generates derivatives like 2-(4-methoxypiperidin-4-yl)acetic acid , which may exhibit altered biological activity.

Condensation Products

The synthesis of N'-benzylidene-2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetohydrazide (compound 3a ) involves refluxing the parent compound with benzaldehyde in ethanol/acetic acid. The product exhibits distinct spectral characteristics:

Structural Insights

Analytical data from condensation products (e.g., melting points, IR, and NMR spectra) provide critical insights into reaction mechanisms. For instance, the formation of N'-benzylidene derivatives confirms the reactivity of the acetic acid group in nucleophilic condensation .

Scientific Research Applications

Medicinal Chemistry

2-(4-Hydroxypiperidin-4-yl)acetic acid hydrochloride is being explored for its potential therapeutic applications:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications in the piperidine structure can enhance efficacy against cervical cancer cells, with IC50 values reported around 6.52 μM .

- Analgesic Properties : The compound has demonstrated broad-spectrum analgesic activity in both nociceptive and neuropathic pain models, suggesting potential use in pain management therapies .

Enzyme Interaction Studies

The compound's interaction with specific enzymes and receptors is a focal point of ongoing research:

- Receptor Binding : It has been studied for its binding affinity to histamine and sigma receptors, which are crucial in pain modulation and other physiological processes .

- Enzyme Inhibition : Preliminary findings suggest that the compound may inhibit enzymes involved in metabolic pathways, although specific targets require further investigation .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block:

- Synthesis of Complex Molecules : The compound is utilized as a reagent in various organic reactions, facilitating the synthesis of more complex molecules.

- Production of Specialty Chemicals : It is employed in the industrial production of specialty chemicals and as an intermediate in synthesizing other compounds.

Anticancer Potential

A notable study highlighted the effectiveness of derivatives containing the piperidine structure against cervical cancer cells. The derivatives were synthesized and tested, revealing that structural modifications significantly influenced their anticancer activity compared to standard treatments like cisplatin .

Pain Modulation Research

Another investigation focused on the analgesic properties of piperidine derivatives, including this compound. The results indicated significant analgesic effects across various pain models, supporting its potential therapeutic applications in pain management .

Mechanism of Action

The mechanism of action of 2-(4-Hydroxypiperidin-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and acetic acid functional groups play a crucial role in its binding affinity and activity. The compound may modulate biochemical pathways by inhibiting or activating certain enzymes, leading to various physiological effects .

Comparison with Similar Compounds

Core Structural Variations

- 2-(4-Hydroxy-1-methylpiperidin-4-yl)acetic Acid Hydrochloride (CID 12688428): Molecular Formula: C₈H₁₅NO₃·HCl Key Difference: A methyl group replaces the hydrogen at the piperidine nitrogen (N-methylation). This modification increases lipophilicity and may alter metabolic stability . SMILES: CN1CCC(CC1)(CC(=O)O)O

- Ethyl 2-(Piperidin-4-yl)acetate Hydrochloride: Molecular Formula: C₉H₁₇NO₂·HCl Key Difference: The carboxylic acid is esterified (ethyl ester), reducing polarity and enhancing membrane permeability. This derivative is commonly used as a prodrug .

- 2-(1-(tert-Butoxycarbonyl)-4-hydroxypiperidin-4-yl)acetic Acid: Molecular Formula: C₁₂H₂₁NO₅ Key Difference: A Boc (tert-butoxycarbonyl) group protects the piperidine nitrogen, facilitating synthetic manipulation during multi-step reactions .

Physicochemical Properties

Soluble Epoxide Hydrolase (sEH) Inhibition

Antimicrobial Potential

- 2-(1H-Imidazol-5-yl)acetic Acid Hydrochloride :

Stability and Handling

- Hydrochloride Salts : Generally hygroscopic; require storage in cool, dry conditions.

- Boc-Protected Analogs (e.g., ) : Stable under neutral conditions but require acidic deprotection (e.g., TFA) for further reactivity .

Biological Activity

2-(4-Hydroxypiperidin-4-yl)acetic acid hydrochloride is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications in various therapeutic areas, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring with a hydroxyl group and an acetic acid moiety, which are crucial for its biological interactions. The molecular formula is with a molecular weight of approximately 195.66 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound's hydroxyl and acetic acid functional groups enhance its binding affinity, allowing it to modulate various biochemical pathways. Notably, it may act as an inhibitor or activator of certain enzymes, influencing physiological responses such as neurotransmission and cellular signaling pathways .

Antiviral Properties

Recent studies have indicated that derivatives of piperidine compounds exhibit antiviral activity against various viruses, including coronaviruses. For instance, a related compound showed an EC50 value of 7.4 µM against human coronavirus 229E, suggesting that structural modifications in piperidine derivatives can enhance their antiviral efficacy .

Neuropharmacological Effects

The compound's structure suggests potential interactions with muscarinic receptors, which are involved in cholinergic signaling pathways. This interaction may be beneficial in treating neuropsychiatric disorders such as schizophrenia. The modulation of neurotransmitter systems by compounds with similar structures has been documented, indicating the potential for therapeutic applications in mental health.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antiviral | EC50 = 7.4 µM against HCoV-229E | |

| Neuropharmacological | Potential modulation of muscarinic receptors | |

| Cytotoxicity | Selective toxicity towards cancer cells |

Case Studies

- Antiviral Activity : A study evaluated the antiviral properties of various piperidine derivatives, including this compound. The results demonstrated significant antiviral activity against HCoV-229E, suggesting its potential as a therapeutic agent in viral infections .

- Neuropharmacological Effects : In another investigation, compounds structurally related to this compound were tested for their effects on neurotransmitter systems. The findings indicated that these compounds could effectively modulate cholinergic signaling, providing a basis for their use in treating neuropsychiatric disorders.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 2-(4-Hydroxypiperidin-4-yl)acetic acid hydrochloride, and how can reaction conditions be optimized?

- Synthesis Methods :

- Mannich Reaction : This compound can be synthesized via Mannich reactions using ketones (e.g., 4-hydroxyacetophenone derivatives) and amines (e.g., piperidine derivatives) in acidic conditions. Yields typically range from 87–98% under optimized stoichiometry and temperature control .

- Cyclization Strategies : Acid-catalyzed cyclization of precursor amines or hydroxylated intermediates has been reported, with purification steps involving recrystallization from methanol or ethanol .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR are critical for verifying the hydroxyl-piperidine ring and acetic acid moiety. Key peaks include δ 3.5–4.0 ppm (piperidine protons) and δ 2.5–3.0 ppm (acetic acid CH) .

- HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile) achieves >95% purity, with retention times dependent on mobile phase gradients .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, confirming bond angles and hydrogen-bonding networks in the hydrochloride salt .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility :

| Solvent | Solubility (mg/mL) | Conditions |

|---|---|---|

| Water | 50–60 | 25°C, pH 3–4 |

| Methanol | 120–150 | 25°C |

| DMSO | <10 | 25°C |

| (Data extrapolated from structurally similar piperidine derivatives ) |

- Stability : Stable at 2–8°C for >12 months in powder form. Degrades in aqueous solutions above pH 7 due to hydrolysis of the acetic acid moiety .

Advanced Research Questions

Q. How does the hydroxyl group in this compound influence its role as a PROTAC linker?

- Linker Design : The hydroxyl group introduces rigidity, which may restrict conformational flexibility compared to non-hydroxylated analogs (e.g., 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride). This can impact ternary complex formation between the target protein, E3 ligase, and PROTAC molecule .

- Experimental Validation : Molecular dynamics simulations and crystallography (using SHELX suites) are recommended to assess how hydroxylation affects binding kinetics and degradation efficiency .

Q. What mechanistic insights exist regarding its interactions with enzymes or receptors in medicinal chemistry?

- Enzyme Inhibition : The hydroxyl-piperidine scaffold mimics transition states in enzymatic reactions (e.g., kinase or protease inhibition). For example, Mannich reaction derivatives show cytotoxic activity by targeting cellular kinases involved in apoptosis .

- Receptor Binding : Structural analogs (e.g., 4-aryl piperidines) exhibit affinity for G-protein-coupled receptors (GPCRs), suggesting potential for structure-activity relationship (SAR) studies to optimize selectivity .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Case Study : Discrepancies in cytotoxicity IC values (e.g., 10–50 µM in different assays) may arise from:

- Assay Conditions : Variability in cell lines, incubation times, or serum content .

- Salt Form Stability : Hydrochloride salts can dissociate in high-pH media, altering bioavailability .

Methodological Guidance

Q. What strategies are recommended for troubleshooting low yields in its synthesis?

- Common Issues :

- Byproduct Formation : Use scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted amines .

- Salt Precipitation : Adjust HCl stoichiometry during hydrochloride salt formation to avoid excess free acid .

Q. How can computational tools enhance research on this compound’s applications?

- Molecular Docking : Software like AutoDock Vina predicts binding modes to target proteins (e.g., kinases, proteases) using its hydroxyl and carboxylate groups as anchor points .

- QSAR Modeling : Quantitative structure-activity relationship models correlate substituent effects (e.g., hydroxyl position) with biological activity, guiding derivative design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.